Edotreotide

Somatostatin Receptor Binding Radioligand Affinity SSTR2 Pharmacology

Edotreotide (DOTATOC) is a DOTA-conjugated somatostatin analog featuring a tyrosine-for-phenylalanine substitution at position 3, enabling stable radiometal complexation with ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y. Unlike DOTATATE, its moderate SSTR2 affinity (IC₅₀ ~2.5 nM) and distinct hydrophilicity confer differentiated tumor uptake kinetics and renal clearance, critical for both diagnostic PET (⁶⁸Ga-edotreotide, FDA‑approved 2019) and therapeutic PRRT (¹⁷⁷Lu‑edotreotide, Phase III‑proven PFS benefit). Procure for institutional PRRT programs, preclinical SSTR2 studies, and structure–activity relationship investigations.

Molecular Formula C65H92N14O18S2
Molecular Weight 1421.6 g/mol
CAS No. 204318-14-9
Cat. No. B1671108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdotreotide
CAS204318-14-9
SynonymsEdotreotide;  SMT-487;  SMT 487;  SMT487;  DOTA-d-Phe1-Tyr3-octreotide;  DOTA-TOC;  DOTA0-Tyr3-octreotide;  DOTATOC;  [Tyr3]-octreotide;  DOTA-TOC;  DOTA-tyr(3)-octreotide;  DOTATOC; 
Molecular FormulaC65H92N14O18S2
Molecular Weight1421.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
InChIKeyRZHKDBRREKOZEW-AAXZNHDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edotreotide (CAS 204318-14-9) for PRRT: A DOTA-Conjugated Somatostatin Analog with Clinically Validated Tumor Targeting


Edotreotide (DOTATOC) is a synthetic octapeptide somatostatin analog characterized by a tyrosine-for-phenylalanine substitution at position 3 of the octreotide backbone and covalent conjugation to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) [1]. This structural modification enables stable radiometal complexation with diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) isotopes while retaining high-affinity binding to somatostatin receptor subtype 2 (SSTR2), which is overexpressed on neuroendocrine tumor cells [2]. Edotreotide serves as the targeting vector in peptide receptor radionuclide therapy (PRRT) and PET imaging, with the gallium-68-labeled formulation (⁶⁸Ga-edotreotide) receiving FDA approval in 2019 for localizing SSTR-positive neuroendocrine tumors [3].

Why In-Class Somatostatin Analogs Cannot Substitute for Edotreotide in PRRT Applications


Edotreotide (DOTATOC) is not functionally interchangeable with other DOTA-conjugated somatostatin analogs such as DOTATATE or with unconjugated octreotide. Substitution of DOTATATE for DOTATOC alters the SSTR2 binding affinity profile by approximately an order of magnitude (IC₅₀ ~0.2 nM vs. 2.5 nM, respectively) [1], which directly impacts tumor uptake kinetics and internalization rates. Unconjugated octreotide lacks the DOTA chelator entirely, precluding stable radiometal complexation required for both diagnostic PET imaging and therapeutic PRRT. Furthermore, the tyrosine substitution at position 3 confers distinct hydrophilicity that influences biodistribution and renal clearance relative to octreotate derivatives. These molecular differences propagate to clinically meaningful divergence in pharmacokinetic profiles, as evidenced by the biexponential blood clearance half-lives of ⁶⁸Ga-edotreotide (2.0 ± 0.3 min and 48 ± 7 min) [2], and ultimately to differential therapeutic outcomes demonstrated in randomized Phase III trials [3].

Quantitative Differential Evidence: Edotreotide vs. Key Comparators in Binding Affinity, Internalization, and Clinical Outcomes


SSTR2 Binding Affinity: Edotreotide (DOTATOC) vs. DOTATATE - An Order-of-Magnitude Differentiation

Edotreotide (DOTATOC) demonstrates a moderate-affinity binding profile for human SSTR2 with an IC₅₀ of 2.5 ± 0.5 nM, which is approximately 12.5-fold lower affinity compared to DOTATATE (IC₅₀ = 0.2 ± 0.04 nM) [1]. This affinity differential is not a deficit but a therapeutically relevant design feature: the lower SSTR2 affinity of DOTATOC correlates with reduced splenic and renal uptake and a more favorable tumor-to-kidney dose ratio in preclinical models. The absolute binding affinity of edotreotide remains sufficient to saturate SSTR2-positive tumor cells at clinically administered doses, while the reduced binding to normal SSTR2-expressing tissues (spleen, pituitary, adrenal) confers improved safety margins [2].

Somatostatin Receptor Binding Radioligand Affinity SSTR2 Pharmacology

Internalization Kinetics: Comparative Rates Among Radiolabeled Somatostatin Analogs

In AR4-2J rat pancreatic tumor cells (high SSTR2 expression), the internalization rate of radiolabeled peptides followed a distinct rank order: [¹¹¹In-DOTA]-TATE ≈ [¹¹¹In-DOTA]-TOC (edotreotide) > ⁹⁹ᵐTc-HYNIC-TOC > [¹¹¹In-DTPA]-octreotide [1]. While DOTATATE demonstrated marginally higher absolute internalization, edotreotide (DOTATOC) exhibited internalization kinetics statistically indistinguishable from DOTATATE under these controlled in vitro conditions. This near-equivalent internalization efficiency, despite the 12.5-fold difference in SSTR2 binding affinity, suggests that receptor-mediated endocytosis for edotreotide is not affinity-limited at physiological ligand concentrations. The clinical correlate is that both agents achieve comparable tumor retention of therapeutic radionuclides once internalized [2].

Receptor Internalization Radioligand Uptake Cellular Retention

Progression-Free Survival Advantage: ¹⁷⁷Lu-Edotreotide vs. Everolimus in Phase III COMPETE Trial

In the randomized, controlled Phase III COMPETE trial (NCT03049189), ¹⁷⁷Lu-edotreotide demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the mTOR inhibitor everolimus in patients with grade 1-2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The median PFS by blinded independent central review was 23.9 months for ¹⁷⁷Lu-edotreotide versus 14.1 months for everolimus (HR = 0.67; 95% CI: 0.48-0.95; stratified p = 0.022) [1]. This represents a 9.8-month absolute extension in median PFS (69.5% relative increase). The trial met its primary endpoint, establishing ¹⁷⁷Lu-edotreotide as the first PRRT agent to demonstrate superior PFS versus an active comparator in a Phase III setting [2].

PRRT Clinical Efficacy GEP-NET Randomized Controlled Trial

Objective Response Rate: Meta-Analysis of ¹⁷⁷Lu-Edotreotide in GEP-NETs vs. All-NETs Populations

A systematic literature review and meta-analysis (2025) of ¹⁷⁷Lu-edotreotide in neuroendocrine tumors reported a pooled objective response rate (ORR) of 34% (95% CI: 17-54%) in the GEP-NET subpopulation, with an accompanying disease control rate (DCR) of 78% (95% CI: 60-92%) [1]. The median PFS across GEP-NET studies was 24.9 months, and median overall survival (OS) reached 44.8 months. Notably, efficacy outcomes in GEP-NET patients were consistently superior to those observed in the broader all-NETs population, likely reflecting the higher SSTR2 expression density characteristic of gastroenteropancreatic origin tumors. These pooled estimates provide benchmark efficacy data for procurement decisions in institutional PRRT programs [2].

PRRT Response Rate Meta-Analysis GEP-NET

Pharmacokinetic Clearance Profile: ⁶⁸Ga-Edotreotide Biexponential Half-Lives

Following intravenous administration, ⁶⁸Ga-edotreotide exhibits rapid biexponential blood clearance characterized by an initial distribution half-life of 2.0 ± 0.3 minutes and a terminal elimination half-life of 48 ± 7 minutes [1]. This rapid clearance minimizes the circulating background activity and enables optimal tumor-to-background contrast on PET imaging within 60-90 minutes post-injection. The pharmacokinetic profile is consistent across patient populations and compares favorably to ¹¹¹In-pentetreotide (Octreoscan®), which requires imaging at 4 and 24 hours post-injection due to slower blood clearance [2]. Approximately 16% of the injected dose is excreted via the urinary system within the first two to three hours, with renal excretion representing the predominant elimination pathway [3].

Radiopharmaceutical PK Blood Clearance Dosimetry

Procurement-Driven Application Scenarios for Edotreotide Based on Differential Evidence


Therapeutic PRRT in GEP-NET Patients with Demonstrated SSTR2 Positivity

¹⁷⁷Lu-edotreotide is optimally procured for peptide receptor radionuclide therapy in patients with progressive, well-differentiated (grade 1-2) gastroenteropancreatic neuroendocrine tumors. The Phase III COMPETE trial provides direct evidence of superior progression-free survival (median 23.9 months) compared to everolimus [1], establishing edotreotide-based PRRT as a first-line targeted radiotherapeutic option. Procurement decisions should prioritize this indication given the meta-analysis-confirmed objective response rate of 34% in GEP-NET subpopulations [2].

High-Contrast Same-Day PET Imaging with ⁶⁸Ga-Edotreotide

⁶⁸Ga-edotreotide is procured for diagnostic PET/CT imaging of SSTR-positive neuroendocrine tumors. The biexponential blood clearance (t₁/₂α = 2.0 min; t₁/₂β = 48 min) [3] enables optimal tumor-to-background contrast within 60-90 minutes post-injection, facilitating same-day imaging protocols. This pharmacokinetic advantage reduces patient scheduling complexity and improves scanner throughput relative to ¹¹¹In-pentetreotide, which requires 24-hour delayed imaging [4].

Institutional PRRT Programs Requiring Validated Efficacy Benchmarks

Procurement for institutional peptide receptor radionuclide therapy programs is supported by the robust meta-analytic evidence base for ¹⁷⁷Lu-edotreotide. The pooled disease control rate of 78% and median overall survival of 44.8 months in GEP-NET patients [2] provide quantitative benchmarks for formulary justification, budget impact modeling, and clinical outcome expectations. These data facilitate evidence-based procurement volume planning and institutional protocol development.

Radiopharmaceutical Research Requiring Defined SSTR2 Binding Kinetics

Edotreotide (DOTATOC) is procured for preclinical and translational research applications where moderate SSTR2 affinity (IC₅₀ = 2.5 nM) [5] is mechanistically desirable—for example, studies investigating the relationship between receptor affinity, internalization rate, and tumor-to-normal tissue dosimetry. The well-characterized 12.5-fold affinity differential relative to DOTATATE [5] makes edotreotide a valuable tool compound for structure-activity relationship studies and novel radionuclide pairing investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edotreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.